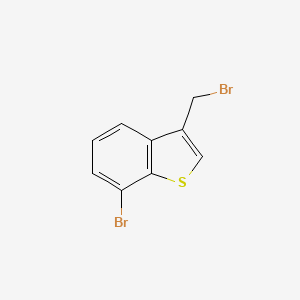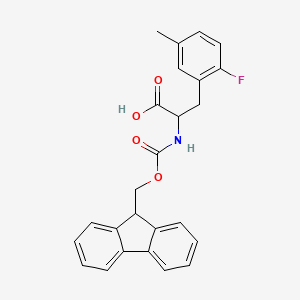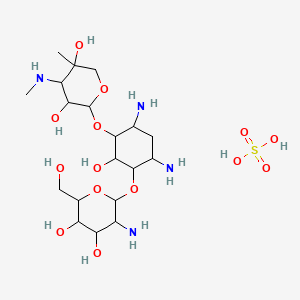
Hept-5-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hept-5-en-2-ol is an organic compound with the molecular formula C7H14O It is an unsaturated alcohol, characterized by the presence of a double bond between the fifth and sixth carbon atoms and a hydroxyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-5-en-2-ol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of hept-5-en-2-ene. This reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
- Hydroboration: Hept-5-en-2-ene + BH3 → Hept-5-en-2-ylborane
- Oxidation: Hept-5-en-2-ylborane + H2O2/NaOH → this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, catalytic methods involving transition metals such as palladium or rhodium may be employed to facilitate the hydroboration step.
Chemical Reactions Analysis
Types of Reactions: Hept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form hept-5-en-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form heptan-2-ol using hydrogenation catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form hept-5-en-2-yl chloride.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Pd/C with H2, or lithium aluminum hydride (LiAlH4) for selective reduction.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products:
Oxidation: Hept-5-en-2-one
Reduction: Heptan-2-ol
Substitution: Hept-5-en-2-yl chloride, hept-5-en-2-yl bromide
Scientific Research Applications
Hept-5-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents with antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and reactivity.
Mechanism of Action
The mechanism of action of hept-5-en-2-ol in various reactions involves the interaction of its functional groups with specific reagents. For example, during oxidation, the hydroxyl group undergoes dehydrogenation to form a carbonyl group. In reduction reactions, the double bond is hydrogenated to form a saturated alcohol. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Hept-5-en-2-ol can be compared with other similar compounds such as:
Hept-5-en-2-one: An oxidized form of this compound with a carbonyl group instead of a hydroxyl group.
Heptan-2-ol: A saturated alcohol with no double bond, formed by the reduction of this compound.
Hept-5-en-2-yl chloride: A halogenated derivative formed by substituting the hydroxyl group with a chlorine atom.
Uniqueness: this compound is unique due to its unsaturated nature, which allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H14O |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(E)-hept-5-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3-4,7-8H,5-6H2,1-2H3/b4-3+ |
InChI Key |
IFSYJVQRVQMRKN-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/CCC(C)O |
Canonical SMILES |
CC=CCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one](/img/structure/B12311924.png)
![2-[(2H-1,3-benzodioxol-5-yl)amino]pyridine-4-carbonitrile](/img/structure/B12311928.png)

![2-[({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B12311941.png)

![N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide](/img/structure/B12311979.png)

![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B12311990.png)

![10-ethoxy-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9-diol](/img/structure/B12312009.png)


